molecular formula C28H46N6 B14233810 1H-Pyrazole, 1,1',1''-methylidynetris[3,5-bis(1-methylethyl)- CAS No. 746620-35-9

1H-Pyrazole, 1,1',1''-methylidynetris[3,5-bis(1-methylethyl)-

Katalognummer: B14233810
CAS-Nummer: 746620-35-9
Molekulargewicht: 466.7 g/mol
InChI-Schlüssel: WBECWVNMKMLJLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its three pyrazole rings connected through a central carbon atom, each substituted with 3,5-bis(1-methylethyl) groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- involves several steps. One common method includes the reaction of hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Analyse Chemischer Reaktionen

1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- lies in its complex structure and the presence of multiple pyrazole rings, which contribute to its diverse range of applications and activities.

Eigenschaften

CAS-Nummer

746620-35-9

Molekularformel

C28H46N6

Molekulargewicht

466.7 g/mol

IUPAC-Name

1-[bis[3,5-di(propan-2-yl)pyrazol-1-yl]methyl]-3,5-di(propan-2-yl)pyrazole

InChI

InChI=1S/C28H46N6/c1-16(2)22-13-25(19(7)8)32(29-22)28(33-26(20(9)10)14-23(30-33)17(3)4)34-27(21(11)12)15-24(31-34)18(5)6/h13-21,28H,1-12H3

InChI-Schlüssel

WBECWVNMKMLJLC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=NN1C(N2C(=CC(=N2)C(C)C)C(C)C)N3C(=CC(=N3)C(C)C)C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.